Enantiomer-Dependent D2 Receptor Affinity: (S) vs. (R) Head-to-Head Comparison
The (S)-enantiomer of 7-methoxy-N-propyl-2-aminotetraline exhibits approximately 18-fold higher affinity for the human dopamine D2L receptor than the (R)-enantiomer when assessed under identical antagonist binding conditions [1]. This represents an inversion of the expected beta-conformer enantioselectivity pattern described by the McDermed model, where (R)-enantiomers typically predominate for 7-substituted 2-aminotetralins [2].
| Evidence Dimension | Dopamine D2L receptor binding affinity (Ki, antagonist radioligand) |
|---|---|
| Target Compound Data | Ki = 3.21 × 10³ nM (3,210 nM) |
| Comparator Or Baseline | (R)-(+)-7-methoxy-N-propyl-2-aminotetraline: Ki = 5.89 × 10⁴ nM (58,900 nM) |
| Quantified Difference | (S)-enantiomer shows ~18.3-fold higher D2 affinity (lower Ki) relative to (R)-enantiomer |
| Conditions | Competition binding assay using [³H]spiperone as antagonist radioligand; human D2L receptor expressed in CHO K-1 cells; van Vliet et al., J. Med. Chem. 1996; data curated by ChEMBL/BindingDB |
Why This Matters
For studies requiring a D2-preferring negative control or an enantiomer with defined low-to-moderate D2 affinity, the (S)-enantiomer provides a quantitatively distinct tool that the (R)-enantiomer cannot substitute.
- [1] BindingDB entry BDBM50054064; ChEMBL CHEMBL336962. (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine. Affinity data: D2 Ki = 3.21E+3 nM, D3 Ki = 3.06E+3 nM, D4 Ki >3.33E+3 nM. Data curated from van Vliet et al., J. Med. Chem. 1996, 39, 4233–4237. View Source
- [2] van Vliet, L. A.; Tepper, P. G.; Dijkstra, D.; Damsma, G.; Wikström, H.; Pugsley, T. A.; Akunne, H. C.; Heffner, T. G.; Glase, S. A.; Wise, L. D. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. J. Med. Chem. 1996, 39 (21), 4233–4237 (Table 2 and discussion of McDermed model). View Source
